Methyl 2-(benzyloxy)acetate
Description
Contextualization within Organic Synthesis and Advanced Materials Science
In the realm of organic synthesis, methyl 2-(benzyloxy)acetate serves as a versatile reactant and building block. chemicalbook.com Its utility stems from the presence of the benzyloxy group, which can act as a protecting group for the hydroxyl function of a glycolate (B3277807) moiety. This allows for selective chemical transformations at other parts of a molecule. smolecule.com The ester group, on the other hand, provides a handle for various coupling reactions and functional group interconversions.
While its primary applications lie in organic synthesis, the unique properties of this compound and its derivatives suggest potential, albeit less explored, roles in advanced materials science. smolecule.com The incorporation of the benzyloxy group can influence the physical properties of materials, such as solubility and thermal stability. Research into polymers and other advanced materials often leverages such building blocks to fine-tune the characteristics of the final product. smolecule.com
Significance as a Precursor and Synthetic Building Block
The principal significance of this compound lies in its role as a precursor to more complex molecules. It is a key starting material in the synthesis of a variety of organic compounds. chemicalbook.com For instance, it has been employed in tandem Wittig rearrangement/aldol reactions to generate 1,2-diol products with high diastereoselectivity. lookchem.com This reaction is noteworthy for its ability to form two carbon-carbon bonds and two adjacent stereocenters in a single step under mild conditions. lookchem.com
Furthermore, derivatives of this compound are instrumental in the synthesis of biologically relevant molecules. For example, it is a precursor for creating protected monosaccharide building blocks, which are essential in carbohydrate chemistry. smolecule.comacs.org The benzyl (B1604629) group serves as a temporary shield, allowing for precise modifications at other positions on the sugar unit. smolecule.com
Evolution of Research Trajectories Pertaining to this compound
Initial research involving this compound and related structures focused on fundamental synthetic transformations. Over time, the focus has shifted towards its application in more complex and targeted syntheses. The development of novel reaction methodologies, such as the aforementioned tandem Wittig rearrangement, highlights the ongoing efforts to expand the synthetic utility of this compound. lookchem.com
More recent research has explored the use of related benzyloxy-containing structures in the development of new materials and biologically active agents. For instance, the broader class of compounds containing benzyloxy moieties has been investigated for applications ranging from polymeric phosphazenes to potential pharmaceuticals. smolecule.combiosynth.comnih.gov While direct research on this compound in some of these advanced areas is still emerging, the foundational studies on its reactivity and properties pave the way for its future applications.
Properties of this compound
| Property | Value |
| Molecular Formula | C10H12O3 |
| Molecular Weight | 180.20 g/mol nih.gov |
| Boiling Point | 136.5 °C at 15 Torr chemicalbook.com |
| Density | 1.1029 g/cm3 chemicalbook.com |
| CAS Number | 31600-43-8 nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-phenylmethoxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-10(11)8-13-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEIZSSWCVSZOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471651 | |
| Record name | METHYL 2-(BENZYLOXY)ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31600-43-8 | |
| Record name | METHYL 2-(BENZYLOXY)ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 2 Benzyloxy Acetate
Established Synthetic Routes and Reaction Optimizations
Established methods for synthesizing Methyl 2-(benzyloxy)acetate and related compounds typically follow two main strategies: the esterification of benzyloxyacetic acid or the benzylation of a methyl glycolate (B3277807) precursor. Optimization of these routes focuses on improving reaction yields, minimizing reaction times, and employing effective catalyst and solvent systems.
One of the primary routes to this compound is the direct esterification of benzyloxyacetic acid with methanol (B129727). This acid-catalyzed reaction involves the condensation of the carboxylic acid and the alcohol, producing the methyl ester and water. The removal of water as it is formed drives the equilibrium toward the product side, thereby increasing the yield. For instance, in the synthesis of a related compound, methyl p-benzyloxyphenyl acetate (B1210297), the reaction is carried out by refluxing the corresponding acid with methanol and chloroform (B151607) in a Soxhlet apparatus containing anhydrous magnesium sulfate (B86663) to sequester the water produced acs.org. This general principle is widely applicable to the synthesis of various esters.
An alternative and commonly employed strategy is the formation of the benzyl (B1604629) ether linkage through a Williamson ether synthesis-type reaction. This involves the reaction of a methyl glycolate salt with a benzyl halide, such as benzyl bromide or benzyl chloride. In a synthesis for a closely related analogue, (R)-2-benzyloxy methyl propionate, methyl R-lactate is treated with sodium tert-amylate to form the alkoxide, which is then reacted with a benzyl halogen in tetrahydrofuran (B95107) at temperatures below 5 °C google.com.
Another benzylation protocol involves the reaction of a hydroxy-substituted aromatic ester with a benzyl halide. For example, the synthesis of a more complex analogue, methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, includes a step where methyl-5-acetyl-2-hydroxybenzoate is benzylated using benzyl chloride in the presence of a base and a catalyst in a suitable polar solvent wipo.intgoogle.com.
The choice of catalyst and solvent is critical for optimizing the synthesis of acetate esters.
For esterification reactions , a variety of catalysts have been explored, particularly in the well-studied synthesis of benzyl acetate, which provides insights applicable to this compound. These include:
Homogeneous Acid Catalysts: Traditional catalysts like sulfuric acid (H2SO4) are effective but can lead to corrosion and difficult workups scispace.com.
Solid Acid Catalysts: To overcome the limitations of homogeneous catalysts, solid acid catalysts are often used. Strong acid cation-exchange resins have been shown to produce high yields (e.g., 84.23% for benzyl acetate) and are reusable scispace.comiscre.org. Heteropolyacids, such as phosphotungstic acid, have also demonstrated high efficiency, achieving yields of up to 90.0% for benzyl acetate under optimized conditions scispace.com.
Ionic Liquids: These have been investigated as green catalytic alternatives. For the esterification of acetic acid with benzyl alcohol, ionic liquids like [EMIM][HSO4] have been shown to achieve near 90% conversion at 110°C scconline.org.
| Catalyst System | Reactants | Key Conditions | Maximum Yield (%) | Reference |
|---|---|---|---|---|
| Strong Acid Cation Exchange Resin | Acetic Acid + Benzyl Alcohol | 100°C, 10 hr | 84.23 | scispace.com |
| Phosphotungstic Acid | Acetic Acid + Benzyl Alcohol | 2 hr reaction time | 90.0 | scispace.com |
| (NH4)6[MnMo9O32]·8H2O | Acetic Acid + Benzyl Alcohol | 1.5 hr reaction time | 80.4 | scispace.com |
| Tris(trimethylsilylmethyl)tin chloride | Acetic Acid + Benzyl Alcohol | 3.5 hr reaction time | 91.5 | scispace.com |
For benzylation reactions , the choice of base and solvent is crucial. Strong bases like sodium hydride (NaH) or sodium metal are effective but pose safety risks on a large scale . Safer alternatives include powdered potassium hydroxide (B78521) (KOH) . In the synthesis of an analogue, sodium tert-amylate was used effectively google.com. The solvent must be able to dissolve the reactants and facilitate the reaction; polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used.
Novel Approaches and High-Yield Synthesis Techniques
Research continues to focus on developing more efficient, higher-yielding, and environmentally benign synthetic methods.
The synthesis of complex analogues of this compound often requires multistep reaction sequences. A notable example is the preparation of methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, an intermediate for the pharmaceutical compound Salmeterol wipo.intgoogle.com. The synthesis involves a two-step process starting from methyl-5-acetyl-2-hydroxybenzoate:
Benzylation: The phenolic hydroxyl group is protected via etherification with benzyl chloride in the presence of a base and catalyst wipo.intgoogle.com.
Bromination: The resulting methyl 5-acetyl-2-(benzyloxy)benzoate is then brominated at the acetyl group using a suitable brominating agent to yield the final product wipo.intgoogle.com.
Another novel approach involves the use of specialized reagents to facilitate benzylation under milder conditions. Microwave-assisted organic synthesis (MAOS) using reagents like 2-benzyloxy-1-methylpyridinium triflate has been shown to dramatically reduce reaction times for benzylation from hours to minutes while maintaining high yields nih.gov.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| R-methyl lactate | Benzyl halogen | Sodium tert-amylate | Tetrahydrofuran | Below 5 °C | google.com |
For industrial-scale synthesis, process economics, safety, and efficiency are paramount. Methodologies that offer high yields and product purity while minimizing costs are favored. The use of mixed catalyst systems, such as a combination of anhydrous ferric chloride and anhydrous aluminum chloride, has been reported for the synthesis of related aryl carboxylates google.com. This approach was found to improve yields to over 85% and product purity to over 98%, while moderating the violent reactivity associated with using anhydrous aluminum trichloride (B1173362) alone, making the process more controllable and suitable for large-scale production google.com.
Purification and Isolation Methodologies in Synthetic Protocols
The isolation and purification of the target compound from the reaction mixture are critical steps in the synthesis of this compound and related esters. These processes are essential for removing unreacted starting materials, catalysts, by-products, and solvents to obtain the product with the desired purity. The selection of purification methods depends on the physical properties of the product (e.g., liquid or solid), its stability, and the nature of the impurities. Standard laboratory techniques such as extraction, chromatography, distillation, and crystallization are commonly employed.
Liquid-Liquid Extraction and Washing
Following the completion of a reaction, a preliminary work-up procedure involving liquid-liquid extraction is frequently performed. This technique separates the desired product from the crude reaction mixture based on its differential solubility in two immiscible liquid phases, typically an organic solvent and an aqueous solution.
The organic layer, containing the crude product, is often washed sequentially with various aqueous solutions to remove specific types of impurities.
Water Washes : Used to remove water-soluble impurities. In a synthesis of 2-benzyloxypyridine, the organic phase was washed with water to remove salts and other polar compounds. orgsyn.org
Basic Washes : Saturated sodium bicarbonate or sodium hydroxide solutions are used to neutralize and remove any unreacted acidic starting materials or acidic by-products. acs.org
Acidic Washes : Dilute acids like hydrochloric acid can be used to remove basic impurities.
Brine Washes : A saturated aqueous solution of sodium chloride is used to reduce the solubility of the organic product in the aqueous phase, thereby increasing the yield in the organic layer and aiding in the removal of residual water. core.ac.uk
After the washing steps, the organic phase is dried over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate, to remove dissolved water before the solvent is evaporated. acs.orgcore.ac.uk
Chromatographic Techniques
Flash column chromatography is a prevalent and highly effective method for purifying liquid products like this compound, especially for separating compounds with similar polarities. core.ac.ukorgsyn.org This technique involves passing the crude product through a column packed with a solid adsorbent (stationary phase), most commonly silica (B1680970) gel, and eluting with a solvent or a mixture of solvents (mobile phase). rsc.org
The separation is based on the differential adsorption of the components of the mixture to the stationary phase. Less polar compounds travel through the column faster, while more polar compounds are retained longer. The progress of the separation is typically monitored by Thin Layer Chromatography (TLC). orgsyn.org
Detailed parameters for flash chromatography have been reported in the synthesis of analogous benzyl ether compounds.
Table 1: Examples of Flash Column Chromatography Conditions for Related Compounds
| Compound Purified | Stationary Phase | Mobile Phase (Eluent) | Monitoring | Reference |
|---|---|---|---|---|
| Methyl (R)-(-)-3-benzyloxy-2-methyl propanoate | Silica gel (60Å, 230–400 mesh) | Gradient: 19:1 to 9:1 heptanes:EtOAc | TLC (Rf product = 0.36) | orgsyn.org |
| Methyl 2-(2-acetylphenyl)acetate | Silica gel | Gradient: hexanes to 40% Et₂O in hexanes | Fraction collection | orgsyn.org |
| p-Me benzyl acetate | Silica gel (mesh 60-120) | Hexane:EtOAc = 98:2 | TLC | rsc.org |
Distillation
For liquid compounds that are thermally stable, distillation is an effective purification method, particularly for removing non-volatile impurities or separating liquids with significantly different boiling points. Since this compound is a liquid sigmaaldrich.com, this technique is highly applicable. To prevent decomposition of thermally sensitive compounds, vacuum distillation is employed, which lowers the boiling point of the substance.
Vacuum Distillation : A procedure for the purification of 2-benzyloxypyridine, a related compound, involved vacuum distillation using a short-path apparatus, yielding the product as a colorless liquid at 93–95 °C and 1.0 mmHg. orgsyn.org
Bulb-to-Bulb Distillation : This method is suitable for purifying small quantities of a substance. In one instance, a partially purified product was further refined by bulb-to-bulb distillation at 124-130 °C (0.75 mmHg) to yield a crystalline solid. orgsyn.org
Crystallization
While this compound is a liquid at room temperature, crystallization is the primary purification technique for solid analogues. sigmaaldrich.com This process involves dissolving the crude solid product in a suitable hot solvent and then allowing the solution to cool slowly. The desired compound forms pure crystals, while impurities remain dissolved in the solvent (mother liquor). For instance, the related solid compound methyl p-benzyloxyphenyl acetate was purified by recrystallization from dilute methanol to yield the final product. acs.org
Reactivity and Mechanistic Investigations of Methyl 2 Benzyloxy Acetate
Electrophilic and Nucleophilic Substitution Pathways
The structure of Methyl 2-(benzyloxy)acetate allows for both electrophilic substitution on its aromatic ring and nucleophilic substitution at its electrophilic carbon centers.
Electrophilic Aromatic Substitution: The benzene (B151609) ring of the benzyl (B1604629) group can undergo electrophilic aromatic substitution (EAS). wikipedia.org This class of reactions involves an electrophile replacing an atom, typically hydrogen, on the aromatic ring. wikipedia.org The general mechanism proceeds in two steps:
Attack by the Aromatic Ring: The π-electron system of the benzene ring acts as a nucleophile, attacking a strong electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.commsu.edu This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orglibretexts.org
Re-aromatization: A weak base removes a proton from the sp³-hybridized carbon of the sigma complex. msu.edu This restores the aromaticity of the ring and yields the substituted product. masterorganicchemistry.com
The substituent already attached to the ring influences both the rate of the reaction and the position of the new substituent (regioselectivity). wikipedia.org In this compound, the ring is substituted with a -CH₂-O-CH₂-C(=O)OCH₃ group. This alkyl-type group is considered an activating group, meaning it increases the rate of reaction compared to unsubstituted benzene. quora.com Activating groups donate electron density to the ring, making it more nucleophilic. They direct incoming electrophiles to the ortho and para positions because the positive charge of the intermediate sigma complex is more effectively stabilized through resonance at these positions. lkouniv.ac.in
Nucleophilic Substitution: this compound has two primary sites susceptible to nucleophilic attack: the carbonyl carbon of the ester and the benzylic carbon.
Nucleophilic Acyl Substitution: The ester functional group is a classic substrate for nucleophilic acyl substitution. masterorganicchemistry.com In this two-step addition-elimination mechanism, a nucleophile attacks the electrophilic carbonyl carbon. byjus.com This breaks the carbon-oxygen π bond and forms a tetrahedral intermediate. masterorganicchemistry.comyoutube.com Subsequently, the carbonyl group is reformed by the elimination of the leaving group, which in this case is the methoxide (B1231860) ion (-OCH₃). masterorganicchemistry.com This pathway is fundamental to reactions like hydrolysis and transesterification. pearson.com
Nucleophilic Substitution at the Benzylic Position: The benzylic carbon (the carbon adjacent to the benzene ring) is particularly reactive toward nucleophilic substitution. libretexts.org This enhanced reactivity is due to the ability of the benzene ring to stabilize intermediates. libretexts.orgchemistrysteps.com The reaction can proceed through two primary mechanisms:
SN1 Mechanism: This pathway involves the formation of a benzylic carbocation intermediate. This primary carbocation is significantly stabilized by resonance, as the positive charge can be delocalized into the aromatic π system. libretexts.orgchemistrysteps.com Benzylic substrates readily undergo SN1 reactions even with weak nucleophiles. ucalgary.ca
SN2 Mechanism: Primary benzylic substrates can also react via a concerted SN2 mechanism, where a strong nucleophile attacks the benzylic carbon and displaces the leaving group (in this case, the -O-CH₂-C(=O)OCH₃ group) in a single step. chemistrysteps.comucalgary.ca
Hydrolysis Mechanisms of the Ester Functional Group
Ester hydrolysis is the cleavage of an ester into its constituent carboxylic acid and alcohol, a reaction that can be catalyzed by either acid or base. ucoz.comsavemyexams.com
Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of this compound is a reversible equilibrium process. chemistrysteps.comlibretexts.org To drive the reaction toward completion, a large excess of water is typically used. libretexts.orggeeksforgeeks.org The mechanism is the reverse of Fischer esterification and involves several steps: chemistrysteps.com
Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺), which increases the electrophilicity of the carbonyl carbon. byjus.comlibretexts.orgpearson.com
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. chemistrysteps.comlibretexts.org
Proton Transfer: A proton is transferred from the oxonium ion to one of the oxygen atoms of the original ester, specifically the methoxy (B1213986) group, converting it into a good leaving group (methanol). byjus.compearson.com
Elimination of Alcohol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol (B129727). pearson.com
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst and forming the final carboxylic acid product, 2-(benzyloxy)acetic acid. libretexts.org
Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide (B78521), ester hydrolysis is an irreversible reaction known as saponification. savemyexams.commasterorganicchemistry.com The irreversibility makes this a more efficient method for ester cleavage. chemistrysteps.com
Nucleophilic Attack by Hydroxide: A hydroxide ion (OH⁻), a strong nucleophile, attacks the carbonyl carbon of the ester. geeksforgeeks.orgmasterorganicchemistry.com This leads to the formation of a tetrahedral alkoxide intermediate. masterorganicchemistry.com
Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (CH₃O⁻) as the leaving group. masterorganicchemistry.com This produces the carboxylic acid.
Irreversible Acid-Base Reaction: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and forms a carboxylate salt and a molecule of methanol. chemistrysteps.commasterorganicchemistry.com This final, essentially irreversible step drives the entire reaction to completion. masterorganicchemistry.com To obtain the neutral carboxylic acid, a final acidification step is required during workup. masterorganicchemistry.com
Rearrangement Reactions Involving Benzylic and Ester Moieties
The structure of this compound, specifically the benzyl ether component, makes it a potential substrate for certain rearrangement reactions, most notably the chemistrysteps.comucalgary.ca-Wittig rearrangement.
The chemistrysteps.comucalgary.ca-Wittig rearrangement involves the conversion of an ether to an alcohol through the action of a very strong base, typically an organolithium reagent like n-butyllithium. mdpi.com The reaction provides a method for carbon-carbon bond formation. mdpi.com For a benzyl ether, the mechanism proceeds as follows:
Deprotonation: A strong base abstracts a proton from the benzylic carbon (the carbon alpha to both the phenyl ring and the ether oxygen), which is the most acidic C-H bond due to the resonance stabilization of the resulting carbanion. nih.gov
chemistrysteps.comucalgary.ca-Shift: The resulting carbanion undergoes a rearrangement where the phenyl group migrates from the ether oxygen to the adjacent carbanionic carbon. This concerted step forms a new carbon-carbon bond and results in a tertiary alkoxide intermediate.
Protonation: The reaction is quenched with a proton source (e.g., water) during workup to protonate the alkoxide, yielding the final alcohol product.
In the case of this compound, treatment with a strong base like n-butyllithium could initiate a chemistrysteps.comucalgary.ca-Wittig rearrangement. This would involve the deprotonation of the benzylic methylene (B1212753) group, followed by the migration of the adjacent acetate-bearing group to the benzylic carbon. However, this reaction often competes with other base-induced processes. nih.govresearchgate.net The strongly basic conditions required can also lead to saponification of the ester group. The outcome can be sensitive to the specific base used, the substrate structure, and the reaction conditions. nih.govnih.gov
Reaction Kinetics and Thermodynamics in Transformation Processes
The rates and energy changes of the transformation processes of this compound can be understood by examining kinetic and thermodynamic data from similar, well-studied compounds like anisole (B1667542) (for electrophilic substitution) and simple alkyl acetates (for hydrolysis).
Reaction Kinetics: The rate of a chemical reaction is influenced by factors such as temperature, concentration, and the presence of catalysts. The Arrhenius equation, k = A * exp(-Ea / RT), relates the rate constant (k) to the activation energy (Ea) and temperature (T). researchgate.net
Electrophilic Aromatic Substitution: The benzyloxy group is an activating substituent. For comparison, the rate of nitration of anisole (methoxybenzene), which also has an activating oxygen atom adjacent to the ring, is significantly faster than that of benzene. libretexts.org This indicates a lower activation energy for the rate-determining step.
Ester Hydrolysis (Saponification): The saponification of esters is typically a second-order reaction, being first order in both the ester and the hydroxide ion. kit.edu Kinetic data for the saponification of simple esters like ethyl acetate (B1210297) have been extensively measured.
| Temperature (°C) | Rate Constant (k) for Ethyl Acetate Saponification (L mol⁻¹ s⁻¹) |
| 25 | 0.111 |
| 30 | 0.158 |
| 35 | 0.222 |
| 40 | 0.302 |
| 45 | 0.417 |
| 50 | 0.562 |
Data derived from studies on ethyl acetate saponification, which serves as a model for the hydrolysis of the methyl ester group in the target compound. isca.me
The activation energy (Ea) for the saponification of ethyl acetate has been experimentally determined to be approximately 43.09 kJ/mol. researchgate.netisca.me
Thermodynamics: Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) determine the spontaneity and equilibrium position of a reaction.
Ester Hydrolysis: The hydrolysis of esters is generally a thermodynamically controlled process. Under standard conditions, the reaction is typically characterized by a small negative Gibbs free energy, indicating it is slightly favorable. However, the equilibrium often lies not far from the center, which is why acid-catalyzed hydrolysis is reversible. savemyexams.com Base-catalyzed saponification is thermodynamically favorable due to the highly exergonic and irreversible final acid-base step. essaycompany.com Studies on lipase-catalyzed hydrolysis and esterification reactions have shown that these processes are feasible, with negative values for ΔG, ΔH, and ΔS. essaycompany.com
| Thermodynamic Parameter | Typical Value for Ester Hydrolysis | Significance |
| ΔG (Gibbs Free Energy) | Negative | Spontaneous/Favorable Reaction |
| ΔH (Enthalpy) | Negative | Exothermic Reaction (releases heat) |
| ΔS (Entropy) | Negative | Decrease in disorder (two molecules form one in esterification) |
These are generalized values indicating the thermodynamic favorability of ester hydrolysis. essaycompany.com
Applications of Methyl 2 Benzyloxy Acetate in Organic Synthesis
As a Versatile Building Block in Complex Molecule Construction
The unique combination of functional groups in Methyl 2-(benzyloxy)acetate makes it a valuable starting material for introducing benzyloxy-acetyl moieties into larger molecules. The benzyl (B1604629) group can serve as a protecting group for the alcohol, which can be removed under specific conditions, while the methyl ester can be hydrolyzed or transformed into other functional groups, allowing for further synthetic manipulations.
While specific documented examples of this compound being directly used in enolate-based carbon-carbon bond formation reactions are not prevalent in readily available literature, its structure is amenable to such transformations. In principle, the carbon atom alpha to the carbonyl group can be deprotonated by a strong base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate. This enolate could then react with an electrophilic alkyl halide in an SN2 reaction to form a new carbon-carbon bond. This type of reaction is a fundamental strategy in organic synthesis for building molecular complexity.
Table 1: Theoretical Enolate Alkylation of this compound
| Reactant 1 | Base | Electrophile (R-X) | Product |
|---|---|---|---|
| This compound | LDA | Methyl Iodide | Methyl 2-(benzyloxy)propanoate |
This table represents a theoretical application of the compound in a common C-C bond-forming reaction, as direct examples are not widely documented.
The Horner–Wadsworth–Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, particularly E-alkenes, from stabilized phosphonate (B1237965) carbanions and carbonyl compounds. wikipedia.org While direct utilization of this compound as a precursor for a standard HWE reagent is not extensively documented, compounds with similar structural features are employed in the synthesis of specialized HWE reagents. For instance, the synthesis of methyl 2-benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate is a well-established procedure for creating a reagent used in the olefination of aldehydes to form dehydroamino acid derivatives. orgsyn.org
Another related example is the synthesis of the mixed phosphonoacetate, methyl 2-[(benzyloxy)(isopropoxy)phosphoryl]acetate . This is achieved through the sequential alcoholysis of a more complex HWE reagent, methyl 2-[bis(3,4,5-trifluorophenoxy)phosphoryl]acetate, first with isopropyl alcohol and then with benzyl alcohol. nii.ac.jp These examples highlight the utility of the benzyloxy moiety in the structure of advanced HWE reagents for stereoselective synthesis.
Table 2: Examples of Benzyloxy-Containing HWE Reagents
| HWE Reagent | Starting Material Example | Application |
|---|---|---|
| Methyl 2-benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate | Methyl α-methoxy-N-benzyloxycarbonylglycinate | Synthesis of dehydroamino acids |
The Ugi four-component reaction (U-4CR) is a powerful tool for rapidly generating molecular diversity by combining an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. google.com The high tolerance of the Ugi reaction for various functional groups allows for the synthesis of complex, peptide-like structures. beilstein-journals.org
While there are no widely reported examples of this compound being used as one of the four primary components in an Ugi reaction, its structural elements are present in reactants for related syntheses. For example, in a diversity-oriented synthesis of dihydrobenzoxazepinones, an Ugi reaction is performed using an ortho-(benzyloxy)benzylamine, glycolic acid, an isocyanide, and an aldehyde. beilstein-journals.org In this case, the benzyloxy group is part of the amine component, and glycolic acid serves as the carboxylic acid component, which is structurally related to the acetate (B1210297) portion of this compound. This demonstrates the compatibility of the benzyloxy-acetyl structural motif within the context of the Ugi reaction. beilstein-journals.org
Synthesis of Pharmaceutical Intermediates and Lead Compounds
The structural features of this compound and its derivatives make them valuable in the synthesis of pharmaceutically active compounds and their intermediates.
Salmeterol is a long-acting β2-adrenergic receptor agonist used in the maintenance treatment of asthma. derpharmachemica.com A key intermediate in several synthetic routes to Salmeterol is Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate . derpharmachemica.comgoogle.com The synthesis of this crucial intermediate, however, does not typically start from this compound. Instead, a common route involves the benzylation of methyl-5-acetyl-2-hydroxybenzoate, followed by bromination of the acetyl group. google.com
Table 3: Synthesis of Salmeterol Intermediate
| Step | Starting Material | Reagents | Product |
|---|---|---|---|
| 1. Benzylation | Methyl-5-acetyl-2-hydroxybenzoate | Benzyl chloride, Base, Catalyst | 5-acetyl-2-(benzyloxy)benzoate |
This process underscores the importance of the benzyloxy-benzoate scaffold in the synthesis of Salmeterol, even though this compound itself is not the direct precursor.
Acetyl-CoA carboxylase (ACC) is a key enzyme in the biosynthesis of fatty acids, and its inhibition is a therapeutic strategy for metabolic diseases such as obesity and diabetes, as well as for some cancers. nih.govnih.gov ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid synthesis. nih.gov There are two isoforms in mammals, ACC1 and ACC2, both of which are targets for drug development. pharmaceutical-technology.com
A thorough review of the literature on the development of ACC inhibitors does not indicate a direct role for this compound as a precursor, intermediate, or inhibitor. The known inhibitors of ACC are structurally diverse and include compounds such as the natural product Soraphen A, and synthetic molecules like Firsocostat (GS-0976) and PF-05175157. The development of these inhibitors has been guided by high-throughput screening and structure-based drug design, and there is no apparent synthetic connection to this compound in the published research.
Contributions to Peptidomimetic Design
Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to have improved properties such as enhanced stability and oral bioavailability. While direct literature describing the use of this compound in peptidomimetic design is not prevalent, the core structure of (benzyloxy)acetic acid and related phenylacetic acid derivatives suggests its potential as a scaffold in this field. These scaffolds can be used to constrain the conformation of a molecule to mimic the secondary structures of peptides, such as β-turns. nih.gov
The general strategy in peptidomimetic design involves replacing parts of a peptide with non-peptide moieties to create more drug-like molecules. benthamscience.com Phenylacetic acid derivatives, for instance, have been utilized as building blocks in the synthesis of various biologically active compounds. mdpi.comwikipedia.org The benzyloxy group in this compound can serve as a protected hydroxyl group, which, after deprotection, could be functionalized to introduce side chains that mimic the residues of natural amino acids. Furthermore, the acetate portion of the molecule can be hydrolyzed and coupled with amines to form amide bonds, a key structural feature of the peptide backbone.
The structural rigidity of the phenyl ring, combined with the flexibility of the acetate chain, offers a template for creating diverse molecular shapes. By analogy, scaffolds derived from (benzyloxy)acetic acid could be incorporated into larger molecules to mimic specific peptide conformations that are crucial for biological activity. For example, the 2-(4-amino-4,5-dihydro-3-oxo-1H-benzo[c]azepin-2(3H)-yl)acetic acid (Aba-Gly) scaffold has been used as a mimetic of dipeptide sequences in opioid peptides. nih.gov This highlights the potential for acetic acid derivatives to serve as foundational elements in the construction of complex peptidomimetic structures.
Derivatization for Natural Product Synthesis
The synthesis of natural products often requires the use of versatile chiral building blocks that can be elaborated into complex molecular architectures. This compound and its derivatives have found utility in this area, particularly in the synthesis of carbohydrate derivatives and other medicinally relevant compounds.
In carbohydrate chemistry, the benzyl group is a widely used protecting group for hydroxyl functions due to its stability under various reaction conditions and its ease of removal by hydrogenolysis. Partially benzylated carbohydrate building blocks are common glycosyl acceptors in glycosylation reactions. While not a direct derivative, the synthesis of compounds like methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside showcases the importance of the benzyl ether motif in the regioselective protection of carbohydrates, a critical step in the synthesis of complex oligosaccharides and glycoconjugates.
The synthesis of carbohydrate mimetics, which are designed to mimic the structure and function of natural carbohydrates with improved stability, also represents an area where benzyloxy-containing building blocks are valuable. For instance, the synthesis of rigid p-terphenyl-linked C-aryl glycosides has been achieved using building blocks containing benzyloxy groups. beilstein-journals.orgnih.gov These mimetics can overcome the hydrolytic lability of the natural glycosidic bond. beilstein-journals.org
The table below summarizes key intermediates in carbohydrate synthesis where benzyloxy groups play a crucial role.
| Compound/Intermediate | Role in Synthesis | Reference |
| Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside | Common 3-OH glycosyl acceptor building block | |
| p-bromophenyl-substituted 1,2-oxazine | Key building block for Suzuki cross-coupling in the synthesis of p-terphenyl-linked carbohydrate mimetics | beilstein-journals.orgnih.gov |
| (-)-6-endo-(benzyloxy)-5-exo-hydroxy-7-oxabicyclo[2.2.1]heptane-2-one | Intermediate in the stereoselective synthesis of β-C-manno-pyranosyl aldehyde | rsc.org |
Benzyloxyphenyl acetate derivatives are a class of compounds that have been explored in medicinal chemistry for their potential therapeutic applications. The synthesis of these compounds often involves the reaction of a substituted phenol (B47542) with a benzyl halide, followed by further functionalization of the acetate moiety. For example, the synthesis of 1-[(benzyloxy)phenyl]-3-phenylacetones has been achieved from 2-(hydroxyphenyl)acetic acids. Research has also focused on the synthesis and characterization of liquid crystals based on 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, which have potential applications in various technologies.
In the context of drug discovery, benzyloxy-containing scaffolds are present in a number of bioactive molecules. For instance, benzyloxy chalcones have been synthesized and evaluated as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. wikipedia.org Furthermore, the synthesis of bazedoxifene (B195308) acetate, a selective estrogen receptor modulator, involves intermediates that contain a benzyloxy-phenyl moiety.
The following table highlights some benzyloxyphenyl acetate derivatives and their areas of research:
| Derivative | Area of Research | Reference |
| 1-[(benzyloxy)phenyl]-3-phenylacetones | Organic synthesis intermediates | |
| 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate | Liquid crystal research | |
| Benzyloxy chalcones | Monoamine oxidase B inhibitors | wikipedia.org |
| Bazedoxifene acetate intermediates | Pharmaceutical synthesis |
Development of Compound Libraries for Screening
The development of compound libraries for high-throughput screening (HTS) is a cornerstone of modern drug discovery. nih.gov These libraries are collections of diverse small molecules that are screened against biological targets to identify new lead compounds. While there is no direct evidence of this compound being a primary component of large screening libraries, its structural features and synthetic accessibility make it and its derivatives suitable candidates for inclusion.
The construction of a bicyclic β-benzyloxy and β-hydroxy amide library has been reported, starting from cyanohydrin ethers. nih.gov This library was shown to possess chemical diversity, a key attribute for a successful screening library. nih.gov The synthesis involved a one-pot hydrozirconation, acylation, and intramolecular Friedel-Crafts alkylation, demonstrating how a simple benzyloxy-containing starting material can be elaborated into a collection of structurally diverse compounds. nih.gov
The general principles of compound library design emphasize the need for scaffolds that are synthetically tractable and allow for the introduction of diverse functional groups. sygnaturediscovery.com Phenylacetic acid derivatives, due to the reactivity of both the aromatic ring and the carboxylic acid group, fit these criteria well. mdpi.comnih.gov A library based on a this compound scaffold could be generated by, for example, varying the substitution pattern on the phenyl ring, modifying the ester to other functional groups, and reacting the deprotected hydroxyl group with a variety of building blocks. Such a library would explore a distinct chemical space and could lead to the discovery of novel bioactive molecules.
Spectroscopic Characterization and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. For Methyl 2-(benzyloxy)acetate, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are instrumental in assigning the chemical structure.
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the benzyl (B1604629) group are expected to appear in the downfield region, typically between δ 7.2 and 7.4 ppm, as a multiplet. The benzylic methylene (B1212753) protons (-CH₂-) attached to the oxygen atom would likely produce a singlet around δ 4.6 ppm. The other methylene protons adjacent to the ester group are expected to resonate as a singlet at approximately δ 4.1 ppm. The methyl protons of the ester group would give rise to a sharp singlet in the upfield region, around δ 3.7 ppm.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet | 5H |
| Benzylic (-OCH₂Ph) | ~4.6 | Singlet | 2H |
| Methylene (-OCH₂CO-) | ~4.1 | Singlet | 2H |
| Methyl (-OCH₃) | ~3.7 | Singlet | 3H |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, the methylene carbon adjacent to the ester, and the methyl carbon. A computed ¹³C NMR spectrum suggests the following approximate chemical shifts. spectrabase.com The carbonyl carbon is the most deshielded, appearing significantly downfield. The aromatic carbons will have characteristic shifts in the range of δ 127-138 ppm. The carbons of the two methylene groups and the methyl group will appear in the more upfield region of the spectrum.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~171 |
| Aromatic (quaternary C) | ~138 |
| Aromatic (CH) | 127 - 129 |
| Benzylic (-OCH₂Ph) | ~73 |
| Methylene (-OCH₂CO-) | ~68 |
| Methyl (-OCH₃) | ~52 |
While this compound itself is achiral, advanced NMR techniques are crucial for determining the stereochemistry of chiral derivatives or related chiral α-alkoxy esters. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to establish through-space proximity between protons, which can help in assigning relative stereochemistry in cyclic analogues or diastereomers. Furthermore, the use of chiral derivatizing agents (CDAs) in conjunction with NMR spectroscopy is a powerful method for determining the absolute configuration of chiral α-alkoxy esters. By converting the chiral molecule into a pair of diastereomers with a chiral reagent, the resulting differences in the NMR spectra of these diastereomers can be analyzed to deduce the original stereochemistry.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight and investigating the fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound (molar mass: 180.20 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 180.
The fragmentation of esters in mass spectrometry often involves characteristic cleavage patterns. Common fragmentation pathways for this compound would likely include:
Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion at m/z 149.
Loss of the methyl group (-CH₃): This would lead to a fragment at m/z 165.
Cleavage of the benzyl group: A prominent peak at m/z 91, corresponding to the stable benzyl cation ([C₇H₇]⁺), is highly probable. The formation of this tropylium ion is a very common feature in the mass spectra of benzyl-containing compounds.
McLafferty rearrangement: While less likely due to the structure, if applicable, it would involve the transfer of a gamma-hydrogen followed by cleavage, but this is not a primary expected pathway for this molecule.
| m/z | Possible Fragment Ion |
|---|---|
| 180 | [C₁₀H₁₂O₃]⁺ (Molecular Ion) |
| 149 | [M - OCH₃]⁺ |
| 91 | [C₇H₇]⁺ (Benzyl cation) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and aromatic functionalities.
Key expected IR absorption bands include:
C=O stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, typically appearing in the range of 1735-1750 cm⁻¹.
C-O stretch: Two distinct C-O stretching vibrations are expected for the ester group, one for the C-O single bond of the alcohol moiety and another for the acid moiety, usually found in the region of 1000-1300 cm⁻¹.
Aromatic C-H stretch: These absorptions are typically observed above 3000 cm⁻¹.
Aromatic C=C stretch: These appear as a series of bands in the 1450-1600 cm⁻¹ region.
Aliphatic C-H stretch: The C-H stretching of the methylene and methyl groups would be observed just below 3000 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Ester (C=O) | Stretch | 1735 - 1750 |
| Ester (C-O) | Stretch | 1000 - 1300 |
| Aromatic C-H | Stretch | > 3000 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Aliphatic C-H | Stretch | < 3000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is dominated by the absorptions of the benzene (B151609) ring. Aromatic compounds typically exhibit two main absorption bands: a strong absorption (E-band) around 200-210 nm and a weaker, fine-structured band (B-band) between 230 and 270 nm. These absorptions are due to π → π* electronic transitions within the aromatic ring. The presence of the benzyloxy group may cause a slight bathochromic shift (shift to longer wavelengths) of these bands compared to unsubstituted benzene. The ester group itself does not significantly absorb in the standard UV-Vis range.
| Transition | Approximate λₘₐₓ (nm) | Chromophore |
|---|---|---|
| π → π* (E-band) | ~200 - 220 | Benzene Ring |
| π → π* (B-band) | ~250 - 270 | Benzene Ring |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. als-journal.comd-nb.inforesearchgate.net This method is used to determine the optimized geometry of a molecule, which corresponds to its most stable arrangement of atoms in space, and to calculate a variety of electronic properties. als-journal.comd-nb.inforesearchgate.net For Methyl 2-(benzyloxy)acetate, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would provide a detailed picture of bond lengths, bond angles, and dihedral angles. als-journal.comufms.br These geometric parameters are crucial for understanding the molecule's shape and steric profile.
Beyond geometry, DFT is instrumental in exploring the electronic landscape of the molecule. It allows for the calculation of total energy, dipole moment, and the distribution of atomic charges, which are fundamental to understanding the molecule's polarity and intermolecular interactions.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.netnih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. nih.gov
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and reactivity. researchgate.netresearchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive. researchgate.netnih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors provide a quantitative basis for predicting how the molecule will interact with other chemical species.
Table 1: Illustrative Reactivity Descriptors for this compound Derived from HOMO-LUMO Energies. This table presents the type of data that would be obtained from a DFT analysis. The specific values are hypothetical and serve to illustrate the concepts.
| Parameter | Formula | Description | Hypothetical Value (eV) |
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital. | -6.5 |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital. | -1.2 |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. researchgate.net | 5.3 |
| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron. | 6.5 |
| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added. | 1.2 |
| Global Hardness (η) | (IP - EA) / 2 | Measures resistance to change in electron distribution. | 2.65 |
| Chemical Potential (μ) | -(IP + EA) / 2 | The escaping tendency of electrons from a stable system. | -3.85 |
| Global Electrophilicity (ω) | μ² / (2η) | The ability of a species to accept electrons. acs.org | 2.79 |
| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. | 0.19 |
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. rsc.orgresearchgate.net It transforms the complex, delocalized molecular orbitals obtained from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.
Table 2: Illustrative NBO Analysis for Key Interactions in this compound. This table shows potential donor-acceptor interactions and their stabilization energies as would be calculated by NBO analysis. The specific interactions and energies are for illustrative purposes.
| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Hypothetical E(2) (kcal/mol) |
| LP(Oether) | σ(Cbenzyl-Cmethylene) | Hyperconjugation | 2.5 |
| LP(Ocarbonyl) | π(C=O) | Resonance | 35.0 |
| LP(Oester) | σ(Ccarbonyl-Cmethylene) | Hyperconjugation | 1.8 |
| σ(Cmethylene-H) | σ(Cbenzyl-Oether) | Hyperconjugation | 0.8 |
To visualize and predict the reactive sites of a molecule, computational chemists employ tools like Fukui functions and Molecular Electrostatic Potential (MEP) mapping. ufms.brnih.gov
Fukui functions are used to describe the change in electron density at a given point in the molecule when the total number of electrons is changed. They help in identifying which atoms are most susceptible to nucleophilic attack (attack by an electron-rich species), electrophilic attack (attack by an electron-poor species), or radical attack. By analyzing the values of the Fukui function across the molecule, one can pinpoint the most reactive centers.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule. youtube.comnih.govlibretexts.org The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. libretexts.orgavogadro.cc
Red regions indicate areas of negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack. youtube.comavogadro.cc In this compound, these would be expected around the oxygen atoms of the ester and ether groups.
Blue regions represent areas of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. youtube.comavogadro.cc These would likely be found around the hydrogen atoms.
Green regions denote areas of neutral potential. ucsb.edu
The MEP map is a valuable tool for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will orient itself when approaching another reactant. nih.gov
Conformational Analysis and Molecular Mechanics (MMFF) Studies
Molecular Mechanics, using force fields like MMFF (Merck Molecular Force Field), is often the first step in exploring the conformational landscape of a flexible molecule. nih.govnih.gov This method is computationally less demanding than DFT and can rapidly scan through many possible conformations to identify a set of low-energy structures. nih.gov These initial structures can then be further refined using more accurate DFT calculations to obtain precise geometries and relative energies. nih.gov For this compound, this analysis would reveal the preferred orientations of the benzyloxy group relative to the acetate (B1210297) moiety.
Time-Dependent Density Functional Theory (TD-DFT) for Absorption Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules and predicting their UV-Vis absorption spectra. mdpi.commdpi.comresearchgate.netrsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which a molecule will absorb light (λmax). mdpi.comresearchgate.net
For this compound, a TD-DFT calculation would identify the key electronic transitions, such as π → π* transitions associated with the benzene (B151609) ring and n → π* transitions involving the lone pairs on the oxygen atoms of the ester group. researchgate.net The calculation also provides the oscillator strength for each transition, which is related to the intensity of the corresponding absorption band in the spectrum. mdpi.com Comparing the theoretically predicted spectrum with experimental data can help validate the computational model and provide a detailed assignment of the observed absorption bands. mdpi.comrsc.org
Table 3: Illustrative TD-DFT Results for Electronic Transitions in this compound. This table exemplifies the output of a TD-DFT calculation, showing the predicted absorption wavelengths, oscillator strengths, and the nature of the electronic transitions.
| Excited State | Hypothetical λmax (nm) | Hypothetical Oscillator Strength (f) | Major Contribution | Transition Type |
| S1 | 275 | 0.005 | HOMO -> LUMO | n -> π |
| S2 | 260 | 0.150 | HOMO-1 -> LUMO | π -> π |
| S3 | 210 | 0.850 | HOMO-2 -> LUMO+1 | π -> π* |
Molecular Dynamics Simulations (If Applicable to Derivatives)
While molecular dynamics (MD) simulations might not be commonly applied to a small molecule like this compound itself in isolation, they become highly relevant when studying its derivatives or its interaction with a larger system, such as a protein or a membrane. ufms.br MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.
If derivatives of this compound were designed to interact with a biological target, MD simulations could be used to:
Predict the binding mode and affinity of the derivative within a protein's active site.
Analyze the stability of the protein-ligand complex over time.
Investigate the conformational changes in both the ligand and the protein upon binding.
Calculate the free energy of binding, providing a quantitative measure of binding strength.
These simulations provide a dynamic picture of molecular interactions that is complementary to the static information obtained from methods like DFT and molecular docking. ufms.br
Benchmarking of Quantum Chemical Methods for Spectroscopic Prediction
In the field of computational chemistry, the accurate prediction of spectroscopic properties is a crucial validation of theoretical models. The process of benchmarking, or systematically comparing the results of various computational methods against experimental data, is essential for identifying the most reliable and efficient approaches for a given class of molecules. While comprehensive benchmarking studies specifically targeting this compound are not extensively documented in peer-reviewed literature, the principles and methodologies can be effectively illustrated by examining research on structurally related compounds, such as other esters and carbonyl-containing molecules. rsc.orgrsc.orgnih.gov
High-resolution spectroscopic techniques are pivotal for validating and benchmarking quantum chemical methods. rsc.orgrsc.orgnih.gov For molecules like esters, predicting the correct conformational landscape and the associated spectroscopic constants can be challenging, with predicted structures being highly dependent on the chosen method and basis set. rsc.org
Detailed Research Findings
Studies on analogous esters, such as ethyl butyrate, have provided exhaustive benchmarks of various quantum chemical methods. rsc.orgrsc.org These studies typically involve:
Experimental Data Acquisition: High-resolution experimental spectra (e.g., Fourier Transform Microwave (FTMW), Infrared (IR), and Nuclear Magnetic Resonance (NMR)) are recorded for the target molecule.
Computational Modeling: A range of quantum chemical methods are employed to predict the spectroscopic parameters. Common approaches include Density Functional Theory (DFT) with various functionals (e.g., B3LYP) and ab initio methods like Møller–Plesset perturbation theory of the second order (MP2). rsc.org The choice of basis set (e.g., 6-311++G(d,p)) is also a critical variable. mdpi.com
Comparative Analysis: The theoretical values are then rigorously compared against the experimental data to determine the accuracy of each method/basis set combination.
For vibrational spectroscopy, theoretical harmonic frequencies are often scaled by empirical factors to account for anharmonicity and systematic errors in the computational methods. theaic.org For instance, the B3LYP functional has been widely used for vibrational analysis of organic compounds, and its calculated wavenumbers are often scaled to better match experimental results. theaic.orgnih.gov
Similarly, for NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating theoretical chemical shifts. mdpi.com The comparison between calculated and experimental shifts provides a robust test of the method's ability to describe the electronic environment of the nuclei. mdpi.commdpi.com
The following tables illustrate how a benchmarking study for the vibrational and NMR spectra of this compound would be structured, comparing experimental data with hypothetical results from different levels of theory.
Vibrational Spectroscopy Comparison
A comparative analysis of the experimental and calculated vibrational frequencies is a primary method for benchmarking. The Potential Energy Distribution (PED) analysis is often used to provide a detailed assignment of the vibrational modes. mdpi.com
| Vibrational Mode | Functional Group | Expected Experimental Wavenumber (cm⁻¹) | Calculated (Method A - e.g., B3LYP/6-31G(d)) | Calculated (Method B - e.g., MP2/6-311++G(d,p)) |
|---|---|---|---|---|
| C=O Stretch | Ester | ~1740-1760 | Value 1 | Value 2 |
| C-O-C Stretch (Ester) | Ester | ~1200-1300 | Value 3 | Value 4 |
| C-O-C Stretch (Ether) | Ether | ~1050-1150 | Value 5 | Value 6 |
| Aromatic C-H Stretch | Benzene Ring | ~3000-3100 | Value 7 | Value 8 |
| Aliphatic C-H Stretch | -CH₂- and -CH₃ | ~2850-3000 | Value 9 | Value 10 |
¹³C NMR Spectroscopy Comparison
The accuracy of predicted ¹³C NMR chemical shifts is a sensitive probe of the calculated electronic structure. Below is a table presenting the known experimental chemical shifts for this compound alongside columns that would typically display the results from different computational methods. spectrabase.com
| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated (Method A - e.g., GIAO-B3LYP/6-311+G(2d,p)) | Calculated (Method B - e.g., GIAO-MP2/6-311+G(2d,p)) |
|---|---|---|---|
| C=O | 170.6 | Value A | Value B |
| C (ipso-benzyl) | 137.1 | Value C | Value D |
| C (ortho-benzyl) | 128.5 | Value E | Value F |
| C (para-benzyl) | 128.1 | Value G | Value H |
| C (meta-benzyl) | 127.9 | Value I | Value J |
| O-CH₂ (benzyl) | 73.4 | Value K | Value L |
| O-CH₂ (acetate) | 68.5 | Value M | Value N |
| O-CH₃ | 52.1 | Value O | Value P |
In a typical study, the "Value" fields would be populated with the calculated chemical shifts, and the discussion would focus on the mean absolute error and correlation between the theoretical and experimental data sets for each method. Such an analysis would allow researchers to select the most appropriate computational approach for future studies on this or similar molecules, balancing accuracy with computational cost.
Emerging Research Directions and Future Perspectives
Advanced Catalytic Systems for Synthesis
One promising area is the use of solid-phase catalysts. For the synthesis of precursors like methyl glycolate (B3277807), solid basic catalysts based on mixed oxides of magnesium, zirconium, and aluminum have demonstrated high efficacy. lp.edu.uaresearchgate.net For instance, a coprecipitated MgO-ZrO2 catalyst can provide nearly 100% yield of methyl glycolate from a methanolic solution of glyoxal. lp.edu.uaresearchgate.net Supported catalysts, such as MgO-ZrO2/Al2O3, have also shown high yields (around 95%) and can be reused for several cycles without regeneration, making them suitable for continuous flow processes. lp.edu.uaresearchgate.net Similarly, zirconium-based solid acid catalysts supported on titanium have proven effective for the esterification of various benzoic acids with methanol (B129727), suggesting their potential applicability in the synthesis of benzyloxyacetates. mdpi.comresearchgate.net
Palladium-catalyzed carbonylation reactions represent another advanced approach. A sustainable, halogen-free method for producing alkyl arylacetates from benzyl (B1604629) acetates has been developed using a palladium acetate (B1210297) (Pd(OAc)2) and 1,1′-bis(diphenylphosphino)ferrocene (DPPF) catalyst system. rsc.orgunive.it This methodology avoids the use of hazardous and corrosive chemicals often employed in traditional acetylation and subsequent carbonylation reactions. unive.it Furthermore, noble metal catalysts featuring gold (Au), palladium (Pd), and platinum (Pt) on carriers like TiO2, SiO2, and ZrO2 are being investigated for the selective oxidation of methyl glycolate, a key precursor, indicating a trend towards highly selective catalytic transformations. google.com
Table 1: Comparison of Catalytic Systems for Synthesis of Precursors and Related Esters
| Catalyst System | Precursor/Reactant | Product | Key Advantages |
|---|---|---|---|
| MgO-ZrO₂ (coprecipitated) | Glyoxal + Methanol | Methyl Glycolate | ~100% selectivity; solid base catalyst. lp.edu.uaresearchgate.net |
| MgO-ZrO₂/Al₂O₃ (supported) | Glyoxal + Methanol | Methyl Glycolate | ~95% yield; reusable; suitable for flow mode. lp.edu.uaresearchgate.net |
| Zr/Ti Solid Acid | Benzoic Acid + Methanol | Methyl Benzoate | High activity; heterogeneous catalyst. mdpi.com |
| Pd(OAc)₂/DPPF | Benzyl Acetate + CO + Methanol | Methyl Phenylacetate | Halogen- and base-free; sustainable. rsc.orgunive.it |
| Au, Pd, or Pt on TiO₂/SiO₂ | Methyl Glycolate | Methyl Glyoxylate | High selectivity in oxidation; mild conditions. google.com |
Applications in Green Chemistry and Sustainable Synthesis
The principles of green chemistry are increasingly influencing the synthetic routes toward Methyl 2-(benzyloxy)acetate. A major focus is the reduction of hazardous substances and the use of renewable resources. mlsu.ac.in A key strategy is the utilization of bio-based precursors. For example, methyl glycolate, a direct precursor for benzylation, can be produced from renewable lignocellulose via a chemocatalytic route using a tungsten-based catalyst. chemicalbook.com This approach mitigates the dependence on traditional fossil fuel-based feedstocks. chemicalbook.com
Sustainable synthesis also emphasizes the replacement of hazardous reagents and solvents. The development of catalytic systems that avoid corrosive and toxic chemicals, such as the halogen-free carbonylation of benzyl acetates, is a significant step forward. unive.it This process uses isopropenyl acetate as a non-toxic acetylating agent, which yields only acetone (B3395972) as a benign byproduct. unive.it Furthermore, there is a growing trend to replace commonly used solvents like N,N-Dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with greener alternatives. acs.org Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate are being successfully employed in various synthetic steps, including peptide synthesis, demonstrating their potential for broader application in ester synthesis. acs.org The adoption of greener oxidants, such as compressed air in continuous flow photo-oxidation processes, further enhances the safety and sustainability of related chemical transformations. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
Continuous flow chemistry is emerging as a powerful technology for the synthesis of fine chemicals, offering significant advantages over traditional batch processing. nih.gov Its integration into the synthesis of this compound and its derivatives can lead to improved process control, enhanced safety, and greater scalability. nih.govuc.pt The superior heat and mass transfer in flow reactors allows for the safe execution of highly exothermic reactions at temperatures exceeding the solvent's boiling point, which can accelerate reaction rates and improve yields. nih.gov
The synthesis of precursors like methyl glycolate has already been shown to be highly efficient in a flow mode using solid catalysts, highlighting its practical potential for industrial production. lp.edu.uaresearchgate.net Flow chemistry enables the telescoping of multiple reaction steps without the need to isolate intermediates, streamlining the synthetic sequence. uc.ptrsc.org For example, a multi-step synthesis can be designed where the output of one reactor is directly fed into the next, where a different reagent is introduced to carry out the subsequent transformation. uc.pt
These continuous flow setups can be integrated with automated synthesis platforms. rsc.orgchemrxiv.org Such platforms combine synthesis, purification, and in-line analysis, dramatically reducing the time required for the discovery and optimization of new molecules. chemrxiv.org This automated approach allows for the rapid generation of a library of this compound derivatives for screening in various applications. chemrxiv.org
Exploration in New Materials Science Applications
While direct applications of this compound in materials science are still emerging, its structural motifs suggest significant potential. The compound can serve as a valuable building block or monomer precursor for the development of specialty polymers and materials. A key precursor, methyl glycolate, is already recognized as an important intermediate for creating biodegradable polymers like polyglycolic acid (PGA). chemicalbook.com
By analogy with structurally related compounds, derivatives of this compound could be designed for polymerization. For instance, the synthesis of thermoplastics and thermosets from 1-(benzyloxy)-2-methoxy-4-vinylbenzene demonstrates that the benzyloxy moiety can be incorporated into polymer backbones. mdpi.com It is conceivable that a polymerizable group, such as a vinyl or acrylate (B77674) function, could be introduced into the structure of this compound. The resulting monomers could be polymerized to yield materials where the benzyloxy group imparts specific properties, such as enhanced thermal stability, modified refractive index, or specific surface characteristics. The ester linkage in such polymers would offer a site for potential hydrolysis, opening avenues for applications in biodegradable materials or controlled-release systems.
Computational Design of Novel Derivatives with Enhanced Properties
Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the design of new molecules with tailored properties, bypassing laborious trial-and-error synthesis. Although specific computational studies on this compound are not yet widely reported, established computational methodologies can be readily applied to explore its chemical space and design novel derivatives.
Using techniques such as Density Functional Theory (DFT), researchers can calculate the electronic structure, reactivity indices, and spectroscopic properties of proposed derivatives. This allows for an in silico prediction of their chemical behavior and stability. For materials science applications, Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate specific structural features of this compound derivatives with desired physical properties like glass transition temperature, solubility, or biodegradability. This predictive capability enables the rational design of new monomers for polymers with enhanced performance characteristics.
Furthermore, computational screening can be employed to identify derivatives with potential applications in other fields. Molecular docking simulations, for example, could be used to design and evaluate derivatives for their potential to interact with biological targets, guiding the synthesis of new bioactive compounds. By computationally designing and prioritizing candidate molecules, researchers can focus synthetic efforts on the most promising derivatives, saving significant time and resources.
Q & A
Q. What are the optimized synthetic routes for Methyl 2-(benzyloxy)acetate, and how can reaction conditions be adjusted to improve yield?
Methodological Answer: The synthesis typically involves esterification of benzyloxyacetic acid with methanol under acidic catalysis. A scalable procedure adapted from similar acetates (e.g., (3-methyloxetan-3-yl)this compound) includes:
- Dissolving benzyloxyacetic acid in methanol with concentrated sulfuric acid (1–2% v/v) as a catalyst.
- Refluxing the mixture for 4–6 hours, followed by quenching in ice water to precipitate the product.
- Purification via column chromatography (e.g., 20% diethyl ether in pentane) yields the compound as a colorless oil with >95% purity .
Key Adjustments : - Prolonged reflux (up to 8 hours) may enhance conversion but risks side reactions.
- Alternative catalysts (e.g., p-toluenesulfonic acid) can reduce decomposition .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- ¹H NMR (CDCl₃): Key signals include δ 7.29–7.38 (m, 5H, aromatic protons), δ 4.65 (s, 2H, benzyloxy CH₂), and δ 3.70 (s, 3H, methyl ester) .
- IR Spectroscopy : Strong ester C=O stretch at ~1740 cm⁻¹ and ether C-O-C at ~1100 cm⁻¹ .
- X-ray Crystallography : For structural confirmation, weak C–H⋯O interactions in the crystal lattice can be analyzed to resolve packing ambiguities .
Advanced Research Questions
Q. How does the ester and ether functionality of this compound influence its reactivity in nucleophilic substitution or oxidation reactions?
Methodological Answer:
- Nucleophilic Substitution : The benzyloxy group’s electron-donating effect stabilizes adjacent electrophilic centers. For example, treatment with NaH in THF facilitates substitution at the α-carbon .
- Oxidation : Using KMnO₄ in acidic conditions cleaves the ether linkage, yielding carboxylic acid derivatives. Kinetic studies show slower oxidation rates compared to non-benzylated analogs due to steric hindrance .
Data Contradiction Note : Conflicting reports on oxidation efficiency may arise from solvent polarity; acetonitrile enhances reaction rates by 30% compared to aqueous systems .
Q. What are the challenges in crystallizing this compound, and how can intermolecular interactions be leveraged?
Methodological Answer:
- Challenges : The compound’s oily nature and low melting point complicate crystallization. Slow evaporation from ethanol/hexane (1:3) at 4°C promotes crystal growth.
- Intermolecular Interactions : Weak C–H⋯O interactions (2.6–3.0 Å) dominate the crystal lattice, forming dimeric structures. Hydrogen bonding with co-crystallizing agents (e.g., urea derivatives) improves lattice stability .
Methodological and Safety Considerations
Q. How can researchers ensure high purity of this compound, and what chromatographic techniques are most effective?
Methodological Answer:
Q. What safety protocols are critical when handling this compound?
Safety Guidelines :
- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis due to volatile methanol and sulfuric acid byproducts .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated organic waste containers .
Applications in Drug Delivery and Biological Systems
Q. In drug delivery systems, what role does this compound play as a complexing agent?
Advanced Answer : The compound’s ester and ether groups enable hydrogen bonding with hydrophilic drugs (e.g., anticancer agents), enhancing solubility. Studies show it forms stable micelles in aqueous media (critical micelle concentration = 0.15 mM), with encapsulation efficiencies >80% for hydrophobic payloads . Mechanistic Insight : π-π stacking between the benzyl group and aromatic drugs further stabilizes complexes .
Data Analysis and Reproducibility
Q. How should discrepancies in reported synthetic yields of this compound be addressed?
Contradiction Analysis :
- Catalyst Variability : Yields vary from 70% (H₂SO₄) to 85% (p-TsOH) due to side reactions (e.g., transesterification).
- Temperature Control : Maintaining reflux at 65–70°C (vs. 80°C) reduces decomposition, improving yields by 12% .
Recommendation : Replicate procedures using anhydrous methanol and inert atmospheres to minimize hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
